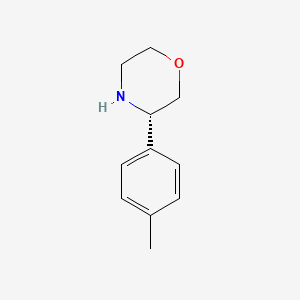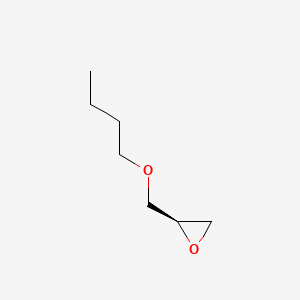
(+)-Butyl glycidyl ether
Descripción general
Descripción
“(+)-Butyl glycidyl ether” is a type of glycidyl ether . Glycidyl ethers are important building blocks in the organic synthesis of anti-cancer and anti-obesity drugs . They are characterized by the presence of an epoxy group and a butyl group. The epoxy group makes them highly reactive, allowing them to participate in a variety of chemical reactions .
Synthesis Analysis
Glycidyl ethers can be synthesized through various methods. One common method involves the reaction of an alcohol with epichlorohydrin . Another method involves the reaction of carbon dioxide with glycidyl ethers in the presence of a catalyst to produce cyclic carbonates . The synthesis process can be influenced by various factors such as the choice of catalyst, reaction temperature, and the nature of the starting materials .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in databases . The molecular formula is C6H10O2 . The molecule contains an epoxy group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom. This group is highly reactive due to the strain in the three-membered ring .
Chemical Reactions Analysis
Glycidyl ethers can undergo a variety of chemical reactions due to the presence of the reactive epoxy group. For example, they can react with carbon dioxide to produce cyclic carbonates . They can also undergo polymerization reactions to form polymeric materials .
Aplicaciones Científicas De Investigación
Catalytic Synthesis in Epoxy Resin
(+)-Butyl glycidyl ether plays a significant role in the catalytic synthesis of mixed alcohol glycidyl ether epoxy resin. It is used with 1,2-trimethylene glycol and epichlorohydrin, facilitated by a phase transfer catalyst. This process results in a product with high epoxide value and low viscosity, which is desirable in various industrial applications (Zhang Xiao-bo, 2008).
Synthesis and Polymerization
The substance is utilized in synthesizing and polymerizing 4-Vinylphenyl glycidyl ether (4VPGE), an epoxide-containing styrenic monomer. This process includes controlled reversible addition-fragmentation chain-transfer polymerization, leading to the creation of well-defined block copolymers (David C. McLeod, N. Tsarevsky, 2016).
Synthesis of Poly(ether 1,2-glycerol carbonate)s
In the synthesis of aliphatic poly(ether 1,2-glycerol carbonate)s, butyl glycidyl ether is copolymerized with carbon dioxide using a cobalt salen catalyst. This results in polymers with controlled molecular weights and specific thermal properties, useful in various applications including as a solid polymer electrolyte (Marlena D. Konieczynska et al., 2015).
Reaction with Carbon Dioxide
Butyl glycidyl ether's reaction with carbon dioxide has been studied, particularly in the presence of pyridinium salt ionic liquids. This research is significant for understanding the reactivity of the substance in different chemical environments and its potential applications in industrial processes (Hye-Young Ju et al., 2008).
Use in Adhesive Materials
This chemical compound is used in the molecular design of adhesive materials. It is added to epoxy adhesive to decrease viscosity and increase liquidity, impacting the cross-linking structure and properties of the adhesive materials (Du Xue-xiao, 2009).
Synthesis of Ion-Conductive Polymers
This compound is utilized in the synthesis of alternating copolymers for novel ion-conductive polymers. This application is particularly relevant in the development of polymer electrolytes, an important area in materials science (Mizuki Nakamura, Y. Tominaga, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(butoxymethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUQLAYJZDEMOT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC[C@H]1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121906-41-0 | |
| Record name | Butyl glycidyl ether, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121906410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL GLYCIDYL ETHER, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y02A7LBH82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




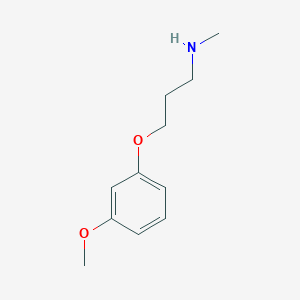

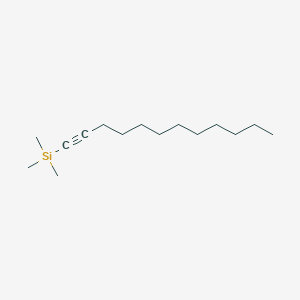
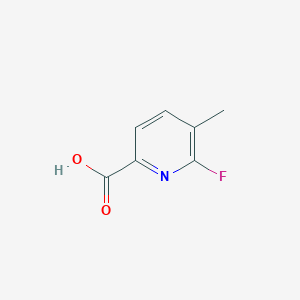
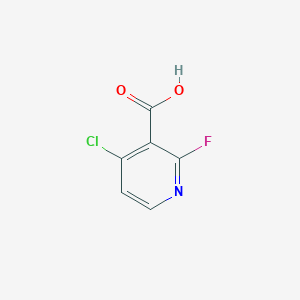
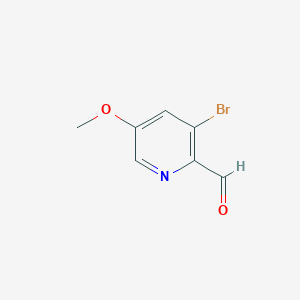
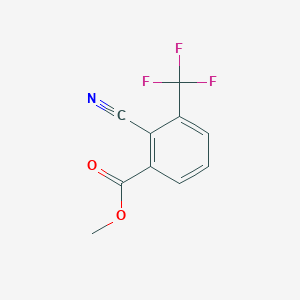
![2-[(4-Methoxyphenyl)methoxy]acetaldehyde](/img/structure/B3046225.png)




